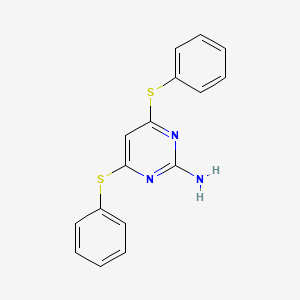

4,6-bis(phenylsulfanyl)pyrimidin-2-amine

CAS No.: 330450-52-7

Cat. No.: VC5646320

Molecular Formula: C16H13N3S2

Molecular Weight: 311.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330450-52-7 |

|---|---|

| Molecular Formula | C16H13N3S2 |

| Molecular Weight | 311.42 |

| IUPAC Name | 4,6-bis(phenylsulfanyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |

| Standard InChI Key | JMGDYWDCZMKRHC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The title compound (C₁₆H₁₃N₃S₂) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.7937(18) Å, b = 8.3091(17) Å, c = 21.148(4) Å, and β = 95.73(3)° . The pyrimidine ring adopts a nearly planar conformation, with dihedral angles of 74.94(7)° and 75.47(7)° between the central ring and the two phenylthio substituents. This distortion arises from steric hindrance between the sulfur-linked phenyl groups, which adopt a near-orthogonal orientation relative to the heterocyclic core.

Table 1: Crystallographic Data for 4,6-Bis(phenylsulfanyl)pyrimidin-2-amine

| Parameter | Value |

|---|---|

| Molecular formula | C₁₆H₁₃N₃S₂ |

| Molecular weight | 311.41 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Density (calculated) | 1.345 Mg/m³ |

| R factor | 0.046 |

| wR factor | 0.117 |

| Data-to-parameter ratio | 17.6 |

Hydrogen-Bonding Networks

In the solid state, molecules associate via N—H···N and N—H···S interactions, forming a one-dimensional chain along the b-axis . The amine group at position 2 participates in bifurcated hydrogen bonds with the pyrimidine N1 and sulfur atoms of adjacent molecules, with bond distances of 2.12 Å (N—H···N) and 2.34 Å (N—H···S). These interactions stabilize the crystal lattice and contribute to the compound’s thermal stability, as evidenced by its persistence under cryogenic conditions (150 K).

Synthetic Methodology

Preparation of 4,6-Bis(phenylsulfanyl)pyrimidin-2-amine

The compound is synthesized via a two-step protocol beginning with the condensation of thiourea derivatives with phenylsulfanyl precursors. As reported by Spa Contract Synthesis, crystals suitable for X-ray analysis were obtained by slow evaporation of a dimethylformamide (DMF)/methanol (1:10 v/v) solution . Key synthetic considerations include:

-

Selectivity: The use of DMF as a polar aprotic solvent facilitates nucleophilic aromatic substitution at the 4- and 6-positions of the pyrimidine ring.

-

Purification: Recrystallization from methanol ensures the removal of unreacted starting materials and byproducts, yielding colorless block-shaped crystals with >99% purity.

Alternative Routes for Pyrimidine Functionalization

While direct synthesis of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine is well-established, related methodologies for 6-phenylthio-substituted pyrimidines involve the reaction of barbituric acid with phosphorus oxychloride (POCl₃) to generate 2,4,6-trichloropyrimidine, followed by selective displacement with sodium hydroxide and thiophenol derivatives . Although this route primarily yields 6-phenylthio-2,4-disubstituted analogs, it highlights the versatility of chloropyrimidines as intermediates for introducing sulfur-containing substituents.

Physicochemical Properties and Stability

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations for N—H (3350 cm⁻¹), C—N (1610 cm⁻¹), and C—S (690 cm⁻¹) are consistent with the assigned structure.

-

UV-Vis Spectroscopy: A strong absorption band at 270 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) corresponds to π→π* transitions within the conjugated pyrimidine system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume